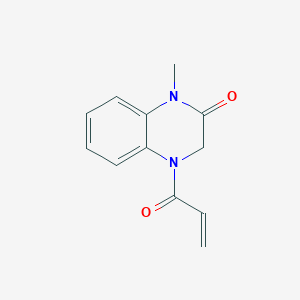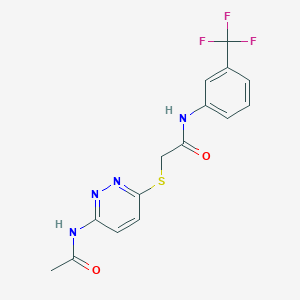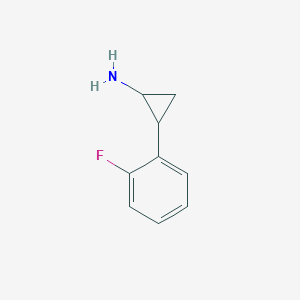
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tetrahydro-2H-pyran ring and the pyrazole carboxamide moiety are present in the compounds discussed. These structural features are often seen in molecules that interact with biological targets, such as cannabinoid receptors or have potential antiviral properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides involves the preparation of a tetrahydro-2H-pyran ring which is then attached to a carbazole moiety . Similarly, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides uses a TBTU-mediated reaction, indicating that coupling reactions are a common strategy in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of compounds with similar features often includes a balance between rigidity and flexibility, which can influence their interaction with biological targets. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, shows that it belongs to the monoclinic system, which may suggest how the compound of interest could crystallize . The orientation of substituents around the core structure can significantly affect the molecule's biological activity.
Chemical Reactions Analysis
The chemical reactions involving pyrazole carboxamides often include nucleophilic substitutions and coupling reactions, as seen in the synthesis of related compounds . The reactivity of the carboxamide group can be exploited to introduce various substituents, which can be used to fine-tune the properties of the compound. The unexpected formation of a pyrazoline ring in the synthesis of a related compound indicates that under certain conditions, cyclization reactions can occur, leading to different structural motifs .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall structure. For example, the presence of a tetrahydro-2H-pyran ring can affect the lipophilicity and solubility of the molecule . The introduction of a morpholine ring, as seen in the title compound, can also impact the compound's basicity and hydrogen bonding potential. The low CNS penetration of a related compound suggests that structural modifications can be used to target peripheral receptors while minimizing central side effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Development of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and morpholine derivatives. These efforts aim at exploring their potential applications in various fields such as materials science, catalysis, and as intermediates in the synthesis of more complex molecules. For example, studies on thioxopyrimidine derivatives and their intramolecular cyclization processes have yielded a diverse range of heterocyclic compounds, highlighting the versatility of these chemical frameworks in synthetic chemistry (Ho & Suen, 2013).
Molecular Interactions and Binding Studies
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds, particularly those containing pyrazole and morpholine rings, with biological targets such as receptors, have been carried out to understand their binding mechanisms. This research is crucial for the design of molecules with specific biological activities, including potential therapeutic agents. For instance, studies on cannabinoid receptor antagonists provide detailed insights into the conformational preferences of these molecules and their interactions with the receptor sites, aiding in the development of selective antagonists for therapeutic use (Shim et al., 2002).
Material Science and Nanotechnology
Synthesis of Complex Metal Complexes
Research into the synthesis of metal complexes involving heterocyclic ligands, including those related to pyrazole and morpholine derivatives, has been explored for their potential applications in material science and as catalysts in various chemical reactions. These studies contribute to the development of new materials with novel properties for technological applications. For example, the synthesis and characterization of tetranuclear Cu(II) and Ni(II) complexes with heterocycle-based ligands have been reported, with investigations into their magnetic properties and potential applications in molecular electronics (Mandal et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c19-14(17-3-7-21-8-4-17)16-13-9-15-18(11-13)10-12-1-5-20-6-2-12/h9,11-12H,1-8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJACPORTWEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
methylidene]amino}benzene](/img/structure/B2515844.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)




![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)